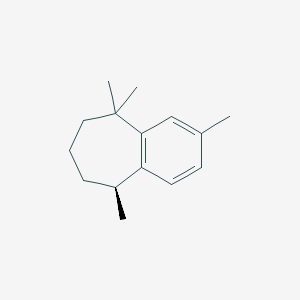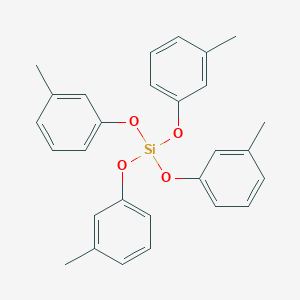
Tetrakis(3-methylphenyl) orthosilicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(3-methylphenyl) orthosilicate (TMPS) is a chemical compound that is widely used in scientific research. It is a type of organosilicon compound that contains silicon, carbon, and oxygen atoms. TMPS is a colorless and odorless liquid that is soluble in organic solvents such as ethanol and acetone. TMPS is used in various fields of scientific research, including chemistry, biology, and materials science.
作用机制
Tetrakis(3-methylphenyl) orthosilicate reacts with hydroxyl groups on the surface of materials to form covalent bonds. This cross-linking reaction results in the formation of a network of organic-inorganic hybrid materials. The network structure enhances the mechanical, thermal, and chemical properties of the materials. Tetrakis(3-methylphenyl) orthosilicate can also react with other functional groups, such as amino and carboxyl groups, to modify the surface properties of materials.
生化和生理效应
Tetrakis(3-methylphenyl) orthosilicate is not intended for use in biochemical or physiological applications and has not been extensively studied for these purposes. Therefore, there is limited information available on the biochemical and physiological effects of Tetrakis(3-methylphenyl) orthosilicate.
实验室实验的优点和局限性
The advantages of using Tetrakis(3-methylphenyl) orthosilicate in lab experiments include its high reactivity, low toxicity, and ease of use. Tetrakis(3-methylphenyl) orthosilicate is also compatible with a wide range of organic solvents, making it a versatile cross-linking agent. However, the limitations of using Tetrakis(3-methylphenyl) orthosilicate include its sensitivity to moisture and air, which can affect the yield and quality of the final product. Tetrakis(3-methylphenyl) orthosilicate also requires careful handling due to its corrosive nature.
未来方向
For Tetrakis(3-methylphenyl) orthosilicate research include the development of new synthesis methods, the optimization of reaction conditions, and the exploration of new applications in materials science, chemistry, and biology. Tetrakis(3-methylphenyl) orthosilicate can be used to modify the surface properties of a wide range of materials, including metals, ceramics, and polymers. The development of new Tetrakis(3-methylphenyl) orthosilicate-based materials with enhanced properties could have significant implications for various industries, including aerospace, electronics, and biomedical engineering.
合成方法
Tetrakis(3-methylphenyl) orthosilicate can be synthesized by reacting 3-methylphenol with silicon tetrachloride in the presence of a catalyst. The reaction produces Tetrakis(3-methylphenyl) orthosilicate and hydrogen chloride gas. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane. The yield of Tetrakis(3-methylphenyl) orthosilicate is dependent on the reaction conditions, such as the temperature, pressure, and concentration of reactants.
科学研究应用
Tetrakis(3-methylphenyl) orthosilicate is used in a variety of scientific research applications. It is commonly used as a cross-linking agent in the synthesis of hybrid organic-inorganic materials. Tetrakis(3-methylphenyl) orthosilicate can be used to modify the surface properties of materials, such as glass, ceramics, and polymers. Tetrakis(3-methylphenyl) orthosilicate can also be used as a precursor for the synthesis of other organosilicon compounds.
属性
CAS 编号 |
16714-54-8 |
|---|---|
产品名称 |
Tetrakis(3-methylphenyl) orthosilicate |
分子式 |
C28H28O4Si |
分子量 |
456.6 g/mol |
IUPAC 名称 |
tetrakis(3-methylphenyl) silicate |
InChI |
InChI=1S/C28H28O4Si/c1-21-9-5-13-25(17-21)29-33(30-26-14-6-10-22(2)18-26,31-27-15-7-11-23(3)19-27)32-28-16-8-12-24(4)20-28/h5-20H,1-4H3 |
InChI 键 |
RBFQPMLNHAHWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
规范 SMILES |
CC1=CC(=CC=C1)O[Si](OC2=CC=CC(=C2)C)(OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
其他 CAS 编号 |
16714-54-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



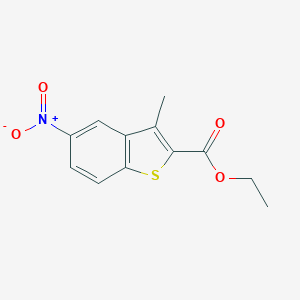
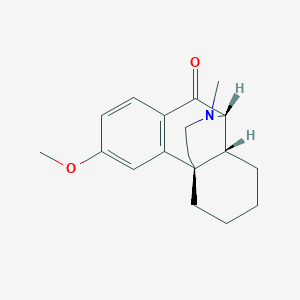
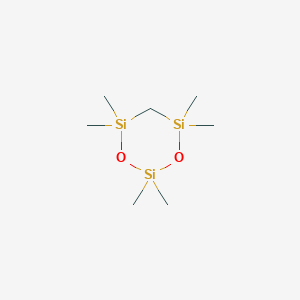
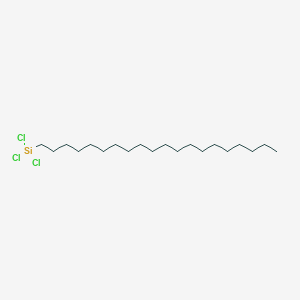
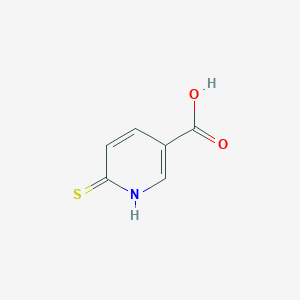
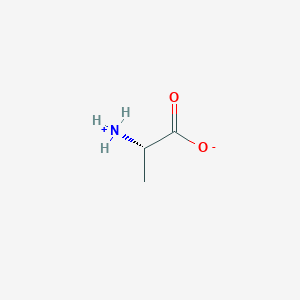
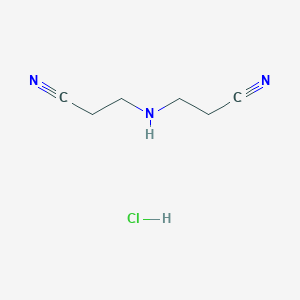
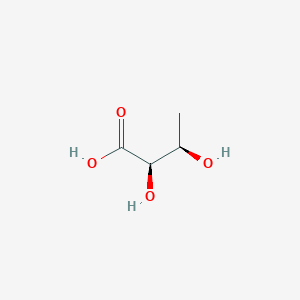
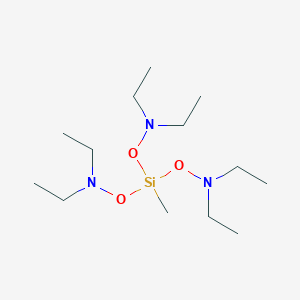
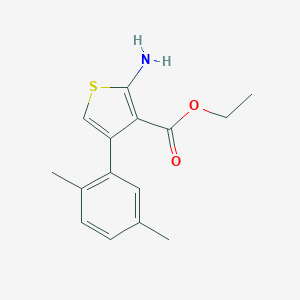
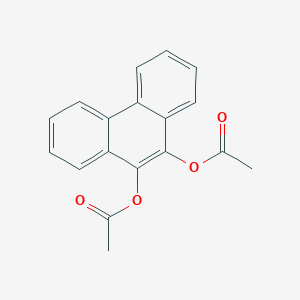
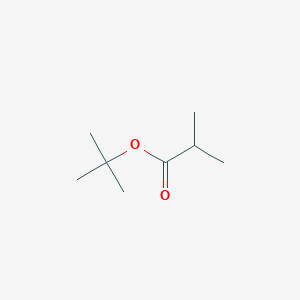
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)
